2-Acetoxypropanal
Description
Contextual Significance and Historical Development of α-Acyloxyaldehydes
α-Acyloxyaldehydes serve as protected forms of α-hydroxyaldehydes, a class of compounds that are themselves important synthetic precursors. The acyloxy group functions as a stable protecting group for the hydroxyl moiety, which allows for selective reactions at the aldehyde. The development of synthetic methods to access α-acyloxyaldehydes has been an area of ongoing research, driven by their utility in constructing more complex molecular architectures.
Historically, the synthesis of these compounds has evolved from multi-step procedures to more streamlined, one-pot methodologies. Early methods often involved the protection of a pre-existing α-hydroxyaldehyde, while later developments focused on the direct α-acyloxylation of aldehydes or the transformation of other functional groups. For instance, α-aroyloxyaldehydes have been recognized as stable, readily prepared synthetic intermediates that can act as surrogates for α-haloaldehydes in various chemical transformations, including N-heterocyclic carbene (NHC)-catalyzed redox reactions. fardapaper.ir
Contemporary synthetic chemistry has seen the emergence of novel procedures for the preparation of α-acyloxyaldehydes, reflecting a continuous effort to improve efficiency and broaden the applicability of this class of compounds. One such modern approach involves the reaction of ketones with sulfur ylides to form α,β-epoxy sulfides, followed by a sequence of ring-opening, oxidation, and acyl migration to yield the desired α-acyloxyaldehyde. google.com This method highlights the ongoing innovation in the field, providing milder reaction conditions and greater generality for different types of α-hydroxyaldehydes. google.com
Structural Characteristics and Functional Group Analysis
2-Acetoxypropanal, with the chemical formula C₅H₈O₃, is structurally defined as a propanal molecule substituted at the second carbon (the α-carbon) with an acetoxy group. researchgate.net This arrangement results in a bifunctional molecule containing both an aldehyde and an ester. The aldehyde group is a reactive site for nucleophilic attack and oxidation/reduction reactions, while the acetoxy group can participate in hydrolysis to reveal a hydroxyl group.
Below is an interactive data table summarizing key structural and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₈O₃ |
| Molecular Weight | 116.11 g/mol |
| IUPAC Name | 1-oxopropan-2-yl acetate (B1210297) |
| Synonyms | 1-Formylethyl acetate, α-acetoxypropionaldehyde |
| CAS Number | 22094-23-1 |
| Canonical SMILES | CC(C=O)OC(=O)C |
| InChI Key | FXPPNKAYSGWCQG-UHFFFAOYSA-N |
Data sourced from PubChem CID 90728. researchgate.net
Relevance as a Versatile Synthetic Intermediate in Chemical Manufacturing
In the context of chemical manufacturing, a versatile synthetic intermediate, often referred to as a "building block," is a molecule that can be used to construct a variety of more complex target molecules. These intermediates are crucial in the industrial production of fine chemicals, pharmaceuticals, and other specialty materials. nih.gov this compound fits this description due to its bifunctional nature, which allows for a range of chemical transformations.
The aldehyde functionality of this compound can undergo a variety of reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to form new carbon-carbon and carbon-nitrogen bonds. This reactivity is fundamental to building the carbon skeleton of larger molecules. For example, aldehydes are key precursors in the synthesis of numerous industrial chemicals, including acetic acid and various polymers. rsc.org
Simultaneously, the acetoxy group can be hydrolyzed to an alcohol, providing another site for functionalization. This dual reactivity makes this compound and other α-acyloxyaldehydes valuable in the synthesis of complex molecules where precise control over chemical reactions is necessary. For instance, in the pharmaceutical industry, precursors are essential for the synthesis of active pharmaceutical ingredients (APIs). nih.gov The ability to perform sequential reactions on the different functional groups of this compound allows for the construction of stereocenters and the introduction of diverse functionalities, which is a common requirement in drug synthesis.
While specific large-scale industrial applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in more complex molecules, and its reactivity profile is analogous to that of other aldehydes used in industrial synthesis. For example, related acetoxy aldehydes have been patented as intermediates in the synthesis of fragrances and other specialty chemicals. The synthesis of 2-methyl-4-acetoxy-2-butenal, a related compound, is described in patents as a precursor for further chemical production. google.com The general class of α-acyloxyaldehydes has been shown to be useful in the synthesis of heterocycles, which are core structures in many pharmaceuticals.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxopropan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)8-5(2)7/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPNKAYSGWCQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944728 | |
| Record name | 1-Oxopropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22094-23-1 | |
| Record name | 2-(Acetyloxy)propanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22094-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Formylethyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022094231 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Oxopropan-2-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-formylethyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.690 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Acetoxypropanal
Catalytic Hydroformylation Strategies
Cobalt-Catalyzed Hydroformylation of Vinyl Acetate (B1210297)
Ligand and Solvent Effects in Cobalt-Mediated Processes
The hydroformylation of vinyl acetate to produce 2-acetoxypropanal using cobalt catalysts is significantly influenced by the choice of ligands and solvents. While rhodium-based catalysts often show higher selectivity for the branched isomer (this compound), cobalt catalysts can be tuned to achieve comparable selectivities. researchgate.net
The ligand environment around the cobalt center plays a crucial role in directing the regioselectivity of the hydroformylation reaction. Bulky phosphine (B1218219) ligands, for instance, can favor the formation of the linear aldehyde, 3-acetoxypropanal. Conversely, the use of specific ligand-to-metal ratios and the absence of bulky ligands can enhance the selectivity towards the desired branched product, this compound. In cobalt carbonyl-catalyzed hydroformylation of vinyl acetate, a near 1:1 ratio of branched to linear products can be achieved. researchgate.net
Heterogeneous Catalytic Approaches (e.g., Rh/MgSNTs, Rh-TiO2)
Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. For the synthesis of this compound via hydroformylation of vinyl acetate, rhodium supported on magnesium silicate (B1173343) nanotubes (Rh/MgSNTs) and titanium dioxide (Rh-TiO2) have emerged as promising catalytic systems.
Catalyst Design and Immobilization Techniques
Rh/MgSNTs: These catalysts are typically prepared via an impregnation-calcination method. mdpi.comresearchgate.net In this process, magnesium silicate nanotubes (MgSNTs) are impregnated with a rhodium precursor, such as rhodium chloride (RhCl₃), followed by calcination under an inert atmosphere (e.g., N₂). mdpi.comresearchgate.net This high-temperature treatment facilitates the reduction of the rhodium salt to its active metallic state (Rh⁰) and ensures uniform deposition of rhodium nanoparticles on both the inner and outer surfaces of the nanotubes. mdpi.comresearchgate.net The tubular structure and high specific surface area of MgSNTs play a vital role in anchoring the rhodium nanoparticles, preventing their agglomeration and enhancing catalyst stability. researchgate.net
Rh-TiO₂: The preparation of Rh-TiO₂ catalysts often involves an impregnation procedure followed by a reduction step. rsc.orgrsc.org Titanium dioxide nanotubes (TNTs) are a common support material. rsc.orgrsc.org The rhodium precursor, such as rhodium acetate, is impregnated onto the TNTs. rsc.org Subsequently, the rhodium ions are reduced to metallic rhodium nanoparticles. Various reduction methods can be employed, including borohydride (B1222165) reduction, alcohol reduction, and photoreduction. rsc.org The choice of reduction method can influence the size and dispersion of the rhodium nanoparticles, which in turn affects the catalytic performance.
Performance Evaluation in Terms of Turnover Frequencies and Selectivity
The performance of these heterogeneous catalysts is evaluated based on the conversion of vinyl acetate, the selectivity towards the desired aldehyde products (chemo-selectivity), and the selectivity for the branched isomer, this compound (regio-selectivity). The turnover frequency (TOF), which measures the number of moles of product formed per mole of catalyst per unit time, is a key metric for catalytic activity.
| Catalyst | Calcination Temp. (°C) | Rh Content (wt%) | Conversion (%) | Selectivity (Aldehyde, %) | Regioselectivity (Linear, %) |
| Rh/MgSNTs(a₁) | 300 | 0.35 | 99 | 71 | 8 |
| Rh/MgSNTs(a₂) | 300 | 0.5 | 99 | 73 | 9 |
| Rh/MgSNTs(a₃) | 300 | 1.0 | 99 | 70 | 7 |
Rh-TiO₂: Rhodium catalysts supported on TiO₂ nanotubes have shown excellent catalytic activity and high selectivity for the branched aldehyde, this compound. rsc.org The addition of promoters, such as lanthanum (La), can further enhance the catalyst's performance by creating LaOx-Rh active sites. nih.govresearchgate.netresearchgate.net
| Catalyst | Rh Content (wt%) | La Content (wt%) | Conversion (%) | Selectivity (Aldehyde, %) | TOF (h⁻¹) |
| Rh₀.₂₅/TNTs | 0.14 | - | 60 | 60 | 3168 |
| Rh₀.₂₅–La/TNTs | 0.14 | 0.29 | 89 | 66 | 5796 |
Under optimized conditions, Rh-TiO₂ catalysts can achieve 100% conversion of vinyl acetate with a chemoselectivity for aldehydes of 74.70% and a regioselectivity for the branched aldehyde of 95%. rsc.org
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest as it serves as a precursor for chiral molecules, such as the amino acid threonine. wiley-vch.de This has led to the development of enantioselective synthetic routes, primarily through asymmetric catalytic hydroformylation and biocatalytic methods.
Asymmetric Catalytic Hydroformylation
Asymmetric hydroformylation of vinyl acetate using chiral rhodium catalysts is a direct and efficient method for producing optically active this compound. acs.org The success of this approach hinges on the design of the chiral ligand coordinated to the rhodium center.
Chiral phosphine ligands, such as those of the DIOP type, have been successfully employed to induce asymmetry in the hydroformylation of vinyl acetate. The structure of the ligand and the ligand-to-metal ratio are the primary factors controlling the enantiomeric excess (ee) of the product. For example, the use of a 5H-dibenzophospholyl derivative of DIOP has resulted in enantiomeric excesses of up to 51%.
More recent developments have seen the use of hybrid bidentate phosphine-phosphorodiamidite ligands, which have achieved excellent results in the rhodium-catalyzed asymmetric hydroformylation of vinyl esters. acs.org These ligands have led to high conversions, excellent regioselectivity for the branched isomer, and high enantioselectivities.
| Substrate | Ligand | Conversion (%) | Branched/Linear Ratio | Enantiomeric Excess (%) |
| Vinyl Acetate | (SC,SC,RP,SC)-4b | 99 | 231 | 95.1 |
| Vinyl Propionate | (SC,SC,RP,SC)-4b | 98 | 121 | 95.5 |
| Vinyl Pivalate | (SC,SC,RP,SC)-4b | 99 | 451 | 94.6 |
The ESPHOS ligand has also shown great potential, achieving 99% conversion with a 90% yield of this compound and an 89% ee of the S-enantiomer under optimized conditions. wiley-vch.de
Biocatalytic Routes for Enantiopure this compound
Biocatalytic methods offer a green and highly selective alternative for the synthesis of enantiopure compounds. While direct biocatalytic synthesis of this compound is not widely reported, enzymatic routes to its chiral precursor, 2-hydroxypropanal (B1205545), are well-established. This can then be chemically acetylated to yield the desired product.
One common biocatalytic strategy is the enzymatic kinetic resolution of a racemic mixture. This involves the use of enzymes, such as lipases, that selectively react with one enantiomer of the substrate, allowing for the separation of the two enantiomers. For instance, the enzymatic kinetic resolution of racemic alcohols is a widely used method to produce enantiopure alcohols.
Another powerful biocatalytic approach is deracemization, which converts a racemic mixture into a single enantiomer. mdpi.comresearchgate.netresearchgate.net This can be achieved through a one-pot, two-step enzymatic cascade. For example, a racemic alcohol can first be oxidized to the corresponding ketone by an enzyme like a peroxygenase. Subsequently, the ketone can be stereoselectively reduced to a single enantiomer of the alcohol using an (R)- or (S)-selective alcohol dehydrogenase. nih.gov This approach has been successfully applied to a broad range of alcohols, yielding products with high enantiomeric purity. nih.gov
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliary-mediated synthesis is a powerful and well-established strategy for controlling the stereochemical outcome of a reaction. wikipedia.org In this approach, a chiral molecule, known as the auxiliary, is temporarily attached to a prochiral substrate. The inherent chirality of the auxiliary then directs the stereoselective formation of a new chiral center on the substrate. wikipedia.org Following the key stereoselective transformation, the auxiliary is cleaved from the product and can ideally be recovered and reused, making the process more cost-effective.
For the asymmetric synthesis of this compound, this methodology would typically involve attaching a chiral auxiliary to a three-carbon precursor. A subsequent reaction, such as a stereoselective alkylation or an aldol (B89426) reaction, would establish the desired stereocenter at the C2 position. researchgate.net Prominent examples of chiral auxiliaries that have been successfully employed in asymmetric synthesis include Evans' oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. wikipedia.orgresearchgate.net While the principles of this methodology are directly applicable, specific, detailed research findings on the use of chiral auxiliaries for the dedicated synthesis of this compound are not extensively documented in scientific literature.
| Chiral Auxiliary | Controlling Reaction Type | Typical Diastereoselectivity | Key Features |
|---|---|---|---|
| Evans' Oxazolidinones | Alkylation, Aldol, Acylation | >95:5 dr | High diastereoselectivity; well-defined transition state models. researchgate.net |
| Oppolzer's Camphorsultam | Alkylation, Diels-Alder, Conjugate Addition | >90:10 dr | Highly crystalline derivatives aid in purification. wikipedia.org |
| SAMP/RAMP Hydrazines | Alkylation of Aldehydes/Ketones | >95% de | Reliable for creating chiral α-substituted carbonyls. |
| Pseudoephedrine | Asymmetric Alkylation | >95% de | Forms crystalline derivatives; auxiliary is inexpensive and recoverable. |
Chemoenzymatic Approaches
Chemoenzymatic synthesis integrates the strengths of traditional organic chemistry with the exceptional selectivity of biocatalysis. nih.gov Enzymes operate under mild conditions and can exhibit remarkable levels of stereoselectivity, regioselectivity, and chemoselectivity, often surpassing what can be achieved with conventional chemical catalysts. biorxiv.org This synergy can lead to more efficient and sustainable synthetic routes with fewer steps and higher purity products. biorxiv.org
A potential chemoenzymatic route to enantiopure this compound could involve several strategies. For example, an alcohol dehydrogenase could be used for the asymmetric reduction of a prochiral ketone precursor to a chiral alcohol, which is then chemically acetylated. Alternatively, a lipase (B570770) could perform a kinetic resolution of a racemic 1,2-propanediol derivative, selectively acetylating one enantiomer and allowing for the separation and subsequent oxidation of the desired stereoisomer. The combination of metal-catalyzed hydroformylation and enzymatic transamination has been successfully used to produce other chiral compounds and demonstrates the potential of such hybrid processes. researchgate.net While chemoenzymatic methods are increasingly used in the synthesis of complex molecules, specific and optimized protocols for this compound are not widely reported. nih.gov
| Enzyme Class | Catalyzed Transformation | Potential Application for this compound Synthesis |
|---|---|---|
| Oxidoreductases (e.g., Alcohol Dehydrogenases) | Asymmetric reduction of ketones or oxidation of secondary alcohols. | Asymmetric synthesis of a 2-hydroxypropanal precursor. |
| Hydrolases (e.g., Lipases, Esterases) | Kinetic resolution of racemic alcohols or esters via hydrolysis or transesterification. | Resolution of a racemic 2-hydroxypropanal precursor. |
| Lyases | Asymmetric addition to C=C or C=O bonds. | Potential for direct asymmetric synthesis of the carbon backbone. |
Alternative Synthetic Routes and Emerging Methodologies
Beyond established asymmetric strategies, emerging methodologies in organic synthesis offer novel pathways that emphasize efficiency, atom economy, and process intensification.
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates atoms from all starting materials. tcichemicals.comfrontiersin.org This approach is highly valued for its operational simplicity, high atom economy, and its ability to rapidly construct complex molecules from simple precursors, which is particularly useful in creating libraries of compounds for drug discovery. fu-berlin.de Well-known examples include the Strecker, Hantzsch, Biginelli, and Ugi reactions. mdpi.com
However, MCRs are typically employed for the synthesis of more complex, often heterocyclic, structures. frontiersin.orgmdpi.com The synthesis of a relatively simple, small acyclic molecule like this compound is generally not a primary application for MCRs. The inherent nature of these reactions is to build molecular complexity in a single step, which is often unnecessary for such a target. fu-berlin.de Consequently, the scientific literature does not feature MCRs as a direct or practical route for the synthesis of this compound.
| Reaction Name | Number of Components | Typical Reactants | Class of Product |
|---|---|---|---|
| Strecker Synthesis | 3 | Aldehyde/Ketone, Amine, Cyanide Source | α-Amino Nitriles (precursors to α-Amino Acids) fu-berlin.de |
| Hantzsch Dihydropyridine Synthesis | 3-4 | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridines nih.gov |
| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidinones mdpi.com |
| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amides fu-berlin.de |
Flow Chemistry Applications in this compound Synthesis
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors, rather than in a traditional batch reactor. chemicalindustryjournal.co.uk This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved safety, and greater consistency. thieme-connect.denih.gov It is particularly advantageous for scaling up reactions, handling hazardous intermediates, or performing highly exothermic or fast reactions. chemicalindustryjournal.co.ukthieme-connect.de
A multi-step synthesis of this compound could be adapted to a continuous flow process. For instance, the oxidation of a precursor alcohol followed by an in-line acetylation could be "telescoped" into a single, uninterrupted sequence. flinders.edu.au This would eliminate the need to isolate and handle potentially unstable intermediates and allow for automated, continuous production. nih.gov While flow chemistry has been applied to the synthesis of numerous active pharmaceutical ingredients (APIs), specific applications and detailed protocols for the synthesis of this compound have not been prominently reported. chemicalindustryjournal.co.uk
| Parameter | Batch Processing | Flow Chemistry |
|---|---|---|
| Heat Transfer | Limited by surface area-to-volume ratio; potential for hot spots. | Excellent due to high surface area-to-volume ratio; precise temperature control. thieme-connect.de |
| Mass Transfer/Mixing | Can be inefficient, especially on a large scale. | Rapid and highly efficient mixing. nih.gov |
| Safety | Large volumes of reagents and solvents present higher risk. | Small reactor volumes minimize risk; hazardous intermediates can be generated and consumed in situ. chemicalindustryjournal.co.uk |
| Scalability | Often requires re-optimization of conditions ("scale-up issues"). | Scalable by running the system for a longer duration ("scale-out"). chemicalindustryjournal.co.uk |
Sustainable and Green Chemistry Approaches
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. purkh.comshodhsagar.com This philosophy is guided by twelve principles, which include maximizing atom economy, using renewable feedstocks, employing catalysis, and designing for energy efficiency. researchgate.net
| Green Chemistry Principle | Potential Application in Synthesis |
|---|---|
| Prevention | Optimize reaction conditions to minimize byproduct formation. researchgate.net |
| Atom Economy | Utilize addition reactions that incorporate all atoms from the starting materials into the final product. |
| Use of Renewable Feedstocks | Derive the propanal backbone from bio-based sources like glycerol (B35011) or lactic acid. purkh.com |
| Catalysis | Employ catalytic methods for key steps like oxidation or acetylation instead of stoichiometric reagents. shodhsagar.com |
| Safer Solvents and Auxiliaries | Replace hazardous solvents (e.g., chlorinated hydrocarbons) with greener alternatives like water, ethanol, or ionic liquids. researchgate.net |
| Design for Energy Efficiency | Use flow chemistry for better heat transfer or conduct reactions at ambient temperature and pressure. umontreal.ca |
Chemical Reactivity and Mechanistic Investigations of 2 Acetoxypropanal
Reactivity of the Aldehyde Moiety
The aldehyde functional group in 2-acetoxypropanal is a key center of reactivity, primarily due to the electrophilic nature of the carbonyl carbon. This electrophilicity arises from the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, rendering it susceptible to attack by nucleophiles.
Nucleophilic Addition Reactions to the Carbonyl Group
Nucleophilic addition is a characteristic reaction of aldehydes and ketones. masterorganicchemistry.com The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This reaction changes the hybridization of the carbonyl carbon from sp² to sp³, resulting in a change from trigonal planar to tetrahedral geometry. masterorganicchemistry.comlibretexts.org
The mechanism of nucleophilic addition to the carbonyl group of this compound, often termed a 1,2-addition, proceeds through a two-step pathway. masterorganicchemistry.com
Step 1: Nucleophilic Attack A nucleophile attacks the electrophilic carbonyl carbon. Simultaneously, the π-bond of the carbonyl group breaks, and the electron pair moves to the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Step 2: Protonation The negatively charged oxygen of the alkoxide intermediate is then protonated by a protic solvent or an acid added during workup to yield an alcohol. libretexts.org
The reversibility of this reaction depends on the basicity of the nucleophile. Stronger nucleophiles, such as organometallic reagents, tend to result in irreversible additions, while weaker nucleophiles, like water or alcohols, can lead to reversible reactions. masterorganicchemistry.com
When a nucleophile adds to an asymmetrical aldehyde like this compound, a new stereocenter can be created at the former carbonyl carbon. libretexts.orgsaskoer.ca The stereochemical outcome of this addition depends on the direction of the nucleophilic attack on the planar carbonyl group. libretexts.org
If the reaction is not catalyzed by an enzyme, the nucleophile can attack from either the Re or Si face of the carbonyl group with generally equal probability, leading to a racemic mixture of enantiomers. libretexts.orgsaskoer.ca However, the presence of a pre-existing stereocenter in the molecule, as is the case with chiral this compound, will result in the formation of diastereomers. saskoer.ca In such cases, the two faces of the carbonyl are diastereotopic, and attack from one face may be sterically or electronically favored over the other, leading to an unequal mixture of diastereomeric products. saskoer.ca The specific diastereomeric ratio is influenced by factors such as the steric bulk of the nucleophile and the substituents on the aldehyde.
Aldol (B89426) Condensations and Related Carbonyl Additions
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound. libretexts.orgwikipedia.org The aldehyde moiety of this compound can act as the electrophilic partner in such reactions. When this compound, which possesses an α-hydrogen, is treated with a base, it can also form an enolate and act as the nucleophilic partner.
Mixed or crossed aldol reactions, where two different carbonyl compounds are used, can lead to a mixture of products. libretexts.org However, a single product can be favored if one of the carbonyl partners, like benzaldehyde, lacks α-hydrogens and can only act as an electrophile, or if one partner is significantly more acidic and preferentially forms the enolate. libretexts.org
When an aldol reaction creates two new stereocenters, the issue of diastereoselectivity arises. The relative stereochemistry of the resulting β-hydroxy carbonyl compound can often be controlled. The geometry of the enolate (Z or E) can influence whether the syn or anti diastereomer is formed, a concept explained by the Zimmerman-Traxler model. harvard.eduyoutube.com
Furthermore, the development of enantioselective aldol reactions, often using chiral catalysts such as proline and its derivatives, has been a significant area of research. princeton.edunih.gov These catalysts can facilitate the formation of a specific enantiomer of the aldol product with high selectivity.
Table 1: Examples of Diastereoselective Aldol Reactions This table is illustrative and based on general principles of aldol reactions, as specific data for this compound was not found in the search results.
| Enolate Geometry | Aldehyde | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| (Z)-Enolate | Benzaldehyde | LDA, THF, -78 °C | syn | >95:5 |
| (E)-Enolate | Isobutyraldehyde | LHMDS, THF, -78 °C | anti | >95:5 |
The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. researchgate.net The aldol reaction presents a potential route to create such centers, particularly when a trisubstituted enolate reacts with a ketone. nih.gov While highly challenging, methods have been developed to achieve this transformation with high levels of selectivity. nih.gov An alternative approach involves the formation of a stereodefined trisubstituted enolate through a carbometalation-oxidation sequence, which can then react with an aldehyde to generate an aldol product with a quaternary carbon center. researchgate.net
Oxidation and Reduction Pathways
The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the acetate (B1210297) ester. These groups exhibit distinct redox properties, allowing for selective transformations under appropriate conditions.
The aldehyde functional group in this compound is susceptible to oxidation to form the corresponding carboxylic acid, 2-acetoxypropanoic acid. This transformation is a common reaction in organic synthesis. youtube.com A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions. organic-chemistry.org
Common oxidizing agents for the conversion of aldehydes to carboxylic acids include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄)
Tollens' reagent ([Ag(NH₃)₂]⁺)
Pyridinium chlorochromate (PCC) in the presence of an oxidant like periodic acid (H₅IO₆). organic-chemistry.org
The general mechanism for the oxidation of an aldehyde involves the initial formation of a hydrate, which is then oxidized to the carboxylic acid. The acetate ester group is generally stable under these oxidative conditions, allowing for the selective transformation of the aldehyde. For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst for the aerobic oxidation of a wide range of aldehydes to carboxylic acids under mild conditions, without affecting other sensitive functional groups. organic-chemistry.org
| Oxidizing Agent | Typical Conditions | Notes |
|---|---|---|
| Potassium permanganate (KMnO₄) | Aqueous, basic or acidic | Strong oxidant, may require careful control to avoid over-oxidation. |
| Chromic acid (H₂CrO₄) | Aqueous acid | Effective, but chromium reagents are toxic. |
| Tollens' reagent ([Ag(NH₃)₂]⁺) | Aqueous ammonia | Mild oxidant, forms a silver mirror as a positive test for aldehydes. |
| Pyridinium chlorochromate (PCC) / H₅IO₆ | Acetonitrile | Provides a facile and quantitative preparation of carboxylic acids. organic-chemistry.org |
The aldehyde group of this compound can be readily reduced to a primary alcohol, yielding 2-acetoxypropane-1-ol. This reduction can be achieved using a variety of metal hydride reagents. science-revision.co.uk
Common reducing agents for this transformation include:
Sodium borohydride (B1222165) (NaBH₄) : A mild and selective reducing agent that is commonly used for the reduction of aldehydes and ketones. chemguide.co.uklibretexts.org It is often used in alcoholic or aqueous solutions. libretexts.org
Lithium aluminum hydride (LiAlH₄) : A much stronger reducing agent than NaBH₄. science-revision.co.uklibretexts.org It readily reduces aldehydes, ketones, esters, and carboxylic acids. libretexts.org Due to its high reactivity, it must be used in anhydrous solvents like diethyl ether or tetrahydrofuran. science-revision.co.uk
The mechanism of reduction by metal hydrides involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. libretexts.org This results in the formation of an alkoxide intermediate, which is subsequently protonated upon workup with a protic solvent or dilute acid to yield the alcohol. libretexts.org
When using a powerful reducing agent like LiAlH₄, it is possible for both the aldehyde and the acetate ester groups to be reduced. The reduction of the ester would yield two alcohol products after cleavage of the ester bond. However, with a milder reagent such as NaBH₄, it is possible to selectively reduce the aldehyde without affecting the ester group. libretexts.org
| Reducing Agent | Expected Product(s) | Selectivity |
|---|---|---|
| Sodium borohydride (NaBH₄) | 2-Acetoxypropane-1-ol | Selective for the aldehyde group. |
| Lithium aluminum hydride (LiAlH₄) | Propane-1,2-diol and ethanol | Reduces both the aldehyde and the ester group. |
Reactivity of the Acetate Ester Moiety
The acetate ester group in this compound can undergo nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. Hydrolysis involves the cleavage of the ester bond by water to yield a carboxylic acid and an alcohol. chemguide.co.uk Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. wikipedia.org These reactions can be catalyzed by either acids or bases. chemguide.co.ukwikipedia.org
Under acidic conditions, the hydrolysis of the acetate ester of this compound is a reversible process. chemguide.co.uk The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. khanacademy.org A weak nucleophile, such as water, can then attack the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.org Subsequent proton transfers and elimination of the alcohol portion of the ester regenerate the acid catalyst and yield the carboxylic acid and the corresponding alcohol. chemistrysteps.com To drive the equilibrium towards the hydrolysis products, an excess of water is typically used. chemguide.co.ukchemistrysteps.com
The general steps for the acid-catalyzed hydrolysis of the acetate moiety are as follows:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). khanacademy.org
Nucleophilic attack by water on the carbonyl carbon to form a tetrahedral intermediate. khanacademy.org
Proton transfer from the attacking water molecule to one of the oxygen atoms of the original ester.
Elimination of the alcohol leaving group to reform the carbonyl group.
Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. chemguide.co.ukchemistrysteps.com The mechanism involves the nucleophilic attack of a strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), on the carbonyl carbon of the ester. chemistrysteps.com This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and eliminating the alkoxide ion as the leaving group. The alkoxide ion is a strong base and subsequently deprotonates the newly formed carboxylic acid in a rapid acid-base reaction. This final deprotonation step is irreversible and drives the reaction to completion, forming a carboxylate salt. chemistrysteps.com
The general steps for the base-catalyzed hydrolysis of the acetate moiety are:
Nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemistrysteps.com
Formation of a tetrahedral intermediate.
Elimination of the alkoxide leaving group to form a carboxylic acid.
Deprotonation of the carboxylic acid by the alkoxide to form a carboxylate salt and an alcohol. chemistrysteps.com
Hydrolysis and Transesterification Reactions[11],[9],
Enzymatic Hydrolysis
Enzymatic hydrolysis of esters, including those structurally similar to this compound, is a widely studied method for the production of enantiomerically pure alcohols. This biotransformation is typically catalyzed by hydrolases, particularly lipases and esterases. These enzymes can exhibit high levels of chemo-, regio-, and enantioselectivity under mild reaction conditions.
In the case of this compound, enzymatic hydrolysis would involve the cleavage of the ester bond to yield 2-hydroxypropanal (B1205545) (lactaldehyde) and acetic acid. A key application of this process is in kinetic resolution, where one enantiomer of a racemic substrate is hydrolyzed at a much faster rate than the other. This results in the production of an enantioenriched alcohol and the unreacted, enantioenriched ester.
Lipases, such as those from Pseudomonas fluorescens and Thermomyces lanuginosus, have demonstrated high efficiency in the kinetic resolution of various secondary acetates. mdpi.com For instance, in the hydrolysis of racemic 1-acetoxy-2-arylpropanes, lipases have shown a preference for hydrolyzing the (S)-enantiomer, yielding (S)-alcohols. nih.gov This selectivity is governed by principles like the Kazlauskas' rule, which helps predict the stereopreference of many hydrolases. mdpi.com The reaction rate and enantioselectivity are influenced by factors such as the enzyme source, pH, temperature, and the presence of co-solvents.
While specific studies on this compound are not extensively documented in readily available literature, the behavior of analogous compounds provides a strong predictive framework for its enzymatic hydrolysis. Research on similar acetoxy propanol (B110389) derivatives shows that lipases can achieve high enantiomeric excess (>99%) and conversions approaching the theoretical maximum of 50% for a kinetic resolution. mdpi.com
Table 1: Representative Data from Enzymatic Hydrolysis of Structurally Similar Acetates
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) | Conversion | Reference |
|---|---|---|---|---|---|
| Pseudomonas fluorescens Lipase (B570770) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | ~50% | mdpi.com |
| Thermomyces lanuginosus Lipase (TLL) | rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate | (R)-1-(2,6-dimethylphenoxy)propan-2-ol | >99% | ~50% | mdpi.com |
| Lipase (unspecified) | rac-1-acetoxy-2-phenylpropane | (S)-2-phenyl-1-propanol | High (predominantly S) | N/A | nih.gov |
This table presents data for analogous compounds to illustrate the potential outcomes of the enzymatic hydrolysis of this compound.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including the ester group in this compound. libretexts.orglibretexts.org This reaction involves the replacement of the leaving group (the acetoxy group, in this case) with a nucleophile. The reaction generally proceeds through a two-step mechanism: nucleophilic addition followed by elimination. masterorganicchemistry.comfiveable.me
Mechanism:
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon of the ester group. This breaks the C=O pi bond and forms a tetrahedral intermediate. libretexts.orgyoutube.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the leaving group (in this case, an alkoxide corresponding to 2-hydroxypropanal) is expelled. youtube.com
The reactivity in these reactions depends on both the nucleophile and the leaving group. libretexts.org For the reaction to be effective, the incoming nucleophile is typically a stronger base than the leaving group. masterorganicchemistry.com The reaction can be catalyzed by either acid or base. byjus.comlibretexts.org
Acid Catalysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by weak nucleophiles. byjus.comlibretexts.org
Base Catalysis: A base can be used to deprotonate a neutral nucleophile (like water or an alcohol), making it more nucleophilic and promoting the reaction. Under basic conditions, the reaction is often referred to as saponification. masterorganicchemistry.com
Common nucleophiles that can react with this compound include:
Water (Hydrolysis): Results in a carboxylic acid (acetic acid) and an alcohol (2-hydroxypropanal). fiveable.me
Alcohols (Alcoholysis/Transesterification): Leads to the formation of a new ester and 2-hydroxypropanal. fiveable.me
Amines (Aminolysis): Produces an amide (acetamide) and 2-hydroxypropanal. fiveable.me
Ester Cleavage and Functional Group Interconversions
The cleavage of the ester bond in this compound is a fundamental transformation that opens pathways for various functional group interconversions. This cleavage is most commonly achieved through hydrolysis under acidic or basic conditions.
Ester Hydrolysis:
Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process and is typically driven to completion by using a large excess of water. libretexts.org The products are 2-hydroxypropanal and acetic acid.
Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt. masterorganicchemistry.com Subsequent acidification is required to obtain the free carboxylic acid. masterorganicchemistry.com The products are the salt of acetic acid and 2-hydroxypropanal.
Once the ester is cleaved to produce 2-hydroxypropanal, both the hydroxyl and aldehyde functional groups are available for further transformations. fiveable.mesolubilityofthings.com
Functional Group Interconversions of 2-Hydroxypropanal:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid (pyruvic acid) using mild oxidizing agents. fiveable.me The secondary alcohol can be oxidized to a ketone, also yielding pyruvic acid.
Reduction: The aldehyde group can be selectively reduced to a primary alcohol, yielding propane-1,2-diol. fiveable.me Stronger reducing agents like Lithium aluminum hydride (LiAlH₄) would reduce the ester in this compound directly to two alcohols (ethanol and propane-1,2-diol). libretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can reduce the aldehyde group. libretexts.orgimperial.ac.uk
These interconversions are crucial in synthetic chemistry for creating more complex molecules from simpler precursors. imperial.ac.uk
Tandem and Cascade Reactions Involving this compound
Pericyclic Reactions and Rearrangements
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. dspmuranchi.ac.inmsu.edu The carbonyl group in this compound could potentially participate in certain types of pericyclic reactions, most notably as a dienophile in a hetero-Diels-Alder reaction.
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgorganic-chemistry.org In a hetero-Diels-Alder reaction, one or more of the atoms in the diene or dienophile is a heteroatom. The aldehyde's C=O bond in this compound can act as a dienophile (a 2π electron system), reacting with a conjugated diene to form a dihydropyran ring.
The reactivity of the carbonyl group as a dienophile is enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The adjacent acetoxy group in this compound may influence the electronic properties of the aldehyde, potentially affecting its reactivity in such cycloadditions. These reactions are known for their high degree of stereospecificity and are a powerful tool in the synthesis of heterocyclic compounds.
While specific examples involving this compound are not prominent, the principles of the hetero-Diels-Alder reaction suggest it is a plausible pathway for this compound under appropriate thermal or Lewis acid-catalyzed conditions.
Radical Reactions and Pathways
Radical reactions involve species with unpaired electrons and typically proceed via a chain reaction mechanism consisting of initiation, propagation, and termination steps. The chemical structure of this compound offers several sites for potential radical reactions, primarily through the homolytic cleavage of C-H or C-C bonds. fiveable.mewikipedia.org
Initiation: Radical reactions are initiated by the input of energy, such as heat or UV light, often in the presence of a radical initiator. This energy can cause the homolytic cleavage of a weak bond to form two radicals. fiveable.melibretexts.org For this compound, the most likely site for initial radical formation is the aldehydic C-H bond, which is relatively weak.
Propagation: Once formed, the acyl radical (CH₃-CH(OAc)-C•=O) could participate in several propagation steps:
Decarbonylation: The acyl radical could lose a molecule of carbon monoxide to form a secondary alkyl radical.
Hydrogen Abstraction: A radical could abstract the aldehydic hydrogen from another molecule of this compound, propagating the chain reaction. chemistrysteps.com
Addition: A radical could add across the C=O double bond, although this is less common for aldehydes compared to hydrogen abstraction.
The acetoxy group itself can also be involved. For instance, under certain conditions, homolysis of the C-O bonds within the ester group could occur, leading to different radical fragmentation pathways. The stability of the resulting radical intermediates would largely determine the favored reaction pathway. maricopa.edu
Advanced Analytical and Spectroscopic Characterization in Research Context
Chromatographic Methods for Purity and Isomeric Analysis
Chromatographic techniques are fundamental for separating 2-Acetoxypropanal from reaction mixtures and for analyzing its isomeric composition.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds like this compound. thermofisher.comyoutube.com In this method, the sample is first vaporized and introduced into a gas chromatograph. thermofisher.com The components of the mixture are then separated as they travel through a capillary column, with separation based on factors like boiling point and polarity. thermofisher.comyoutube.com As each component elutes from the column, it enters the mass spectrometer, where it is ionized, and the resulting fragments are separated based on their mass-to-charge ratio. youtube.com
This technique is invaluable for product profiling, allowing for the identification of this compound and any impurities or byproducts from a synthesis reaction. The retention time from the GC provides one level of identification, while the mass spectrum offers a molecular fingerprint, enabling structural confirmation. For instance, in the analysis of a crude reaction mixture to synthesize this compound, GC-MS could be used to identify starting materials, solvents, and side-products.
| Retention Time (min) | Compound Identity | Key Mass Fragments (m/z) | Notes |
|---|---|---|---|
| 3.45 | Propylene Glycol (Starting Material) | 45, 43, 31 | Unreacted starting material |
| 4.82 | Acetic Anhydride (Reagent) | 43, 60, 102 | Excess reagent |
| 6.15 | This compound (Product) | 43, 73, 116 | Desired product peak |
| 7.30 | 1,2-Diacetoxypropane (Byproduct) | 43, 87, 102, 145 | Over-acetylation byproduct |
For chiral molecules like this compound, which exists as a pair of enantiomers, High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard method for determining enantiomeric purity. researchgate.net Enantiomers possess identical physical properties and cannot be separated by conventional chromatography. youtube.com However, a CSP creates a chiral environment within the column. youtube.com As the racemic mixture of this compound passes through the column, the enantiomers form transient, diastereomeric complexes with the chiral selector of the stationary phase. These complexes have different stabilities and, therefore, different interaction strengths with the CSP, leading to different retention times and enabling their separation. youtube.com
Polysaccharide-based CSPs are commonly used for this purpose. researchgate.net The choice of mobile phase, often a mixture of an alkane like hexane (B92381) and an alcohol modifier, is critical for achieving optimal separation. researchgate.net By comparing the peak areas of the two separated enantiomers, the enantiomeric excess (% ee) of the sample can be accurately calculated.
| Parameter | Value |
|---|---|
| HPLC Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H) |
| Mobile Phase | 90:10 n-Hexane / Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time of (R)-2-Acetoxypropanal | 12.5 min |
| Retention Time of (S)-2-Acetoxypropanal | 14.8 min |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Enantiomeric Analysis
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound and can also be adapted for stereochemical analysis.
Modern NMR spectroscopy allows for the real-time, in-situ monitoring of chemical reactions. iastate.edumagritek.com By setting up a reaction directly in an NMR tube or by using a flow-NMR setup, spectra can be acquired at regular intervals as the reaction progresses. magritek.comnih.gov This technique provides detailed kinetic data and can help identify transient intermediates, offering insights into the reaction mechanism. nih.gov
For the synthesis of this compound, one could monitor the decrease in the signal intensity of the starting materials' characteristic peaks and the simultaneous increase in the intensity of the product's peaks. iastate.edu For example, the appearance of the aldehyde proton signal and the acetyl methyl signal of this compound could be tracked over time. This quantitative data allows for the determination of reaction rates and endpoints without the need for sample workup. magritek.com
| Time (min) | Relative Integral of Reactant A (δ 3.8 ppm) | Relative Integral of Product B (δ 9.7 ppm) | % Conversion |
|---|---|---|---|
| 0 | 1.00 | 0.00 | 0% |
| 10 | 0.75 | 0.25 | 25% |
| 30 | 0.40 | 0.60 | 60% |
| 60 | 0.15 | 0.85 | 85% |
| 120 | <0.05 | >0.95 | >95% |
In addition to chiral HPLC, NMR spectroscopy can be used to determine the enantiomeric excess of this compound through the use of chiral derivatizing agents (CDAs). nih.govnih.gov A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. nih.gov Since diastereomers have different physical properties, their corresponding nuclei are in different chemical environments and will exhibit separate signals in the NMR spectrum. nih.govresearchgate.net
For this compound, the aldehyde functional group could first be reduced to a primary alcohol. This alcohol derivative can then be reacted with a CDA such as Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net The resulting diastereomeric esters will show different chemical shifts (Δδ) for protons near the newly formed stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined. tcichemicals.com
| Proton | Chemical Shift (δ) of (R,R)-Diastereomer (ppm) | Chemical Shift (δ) of (S,R)-Diastereomer (ppm) | Chemical Shift Difference (Δδ = δS - δR) |
|---|---|---|---|
| -OCH₃ (Mosher's) | 3.54 | 3.58 | +0.04 |
| -CH₃ (propanal backbone) | 1.25 | 1.22 | -0.03 |
| -CH₂-O- (Ester) | 4.30 | 4.36 | +0.06 |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov Since this compound is a liquid at ambient temperatures, it cannot be analyzed directly. However, a suitable solid, crystalline derivative can be prepared. This often involves reacting the compound to form a salt or a more complex adduct that crystallizes well. tcichemicals.com
The process involves growing a high-quality single crystal of the derivative, which is then exposed to an X-ray beam. nih.gov The crystal diffracts the X-rays into a unique pattern of spots. nih.gov By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, revealing the precise arrangement of atoms in space. nih.gov When using anomalous dispersion effects, typically with atoms heavier than oxygen, the absolute configuration (R or S) of a chiral center can be unambiguously determined. nih.govtcichemicals.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₈N₂O₅ |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 7.9 Å, β = 105° |
| Resolution | 0.85 Å |
| R-factor | 0.045 |
| Flack Parameter | 0.02(3) |
| Determined Absolute Configuration | (S) |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Complex Mixtures
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful analytical tool for the qualitative and quantitative analysis of this compound, particularly within intricate chemical matrices. These methods provide detailed information about the molecular structure by probing the vibrational motions of atoms and their corresponding functional groups. The distinct vibrational signatures of the aldehyde and ester moieties within this compound allow for its identification and differentiation from other components in a mixture.
In infrared spectroscopy, the absorption of infrared radiation by a molecule leads to transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance as a function of wavenumber, which corresponds to the frequency of the absorbed radiation. Specific functional groups absorb IR radiation at characteristic frequencies, making the IR spectrum a molecular fingerprint. For this compound, the most prominent features are expected to arise from the carbonyl (C=O) stretching vibrations of both the aldehyde and the ester groups, the aldehydic C-H bond, and the C-O bonds of the ester.
Raman spectroscopy, on the other hand, is a light scattering technique. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering) with the same frequency as the incident light. However, a small fraction of the light is scattered inelastically (Raman scattering), resulting in a shift in frequency. This frequency shift corresponds to the vibrational energy levels of the molecule. Raman spectroscopy provides complementary information to IR spectroscopy, as the selection rules for a vibrational mode to be IR- or Raman-active are different. Generally, vibrations that cause a change in the dipole moment of the molecule are IR-active, while vibrations that lead to a change in the polarizability of the molecule are Raman-active.
The analysis of complex mixtures containing this compound relies on the identification of its characteristic vibrational bands. The carbonyl stretching region is particularly informative. Saturated aliphatic aldehydes typically exhibit a strong C=O stretching absorption in the range of 1740-1720 cm⁻¹ in IR spectra. orgchemboulder.comwisc.edu Similarly, the ester carbonyl group gives rise to a strong absorption band, generally in the region of 1750-1735 cm⁻¹. The presence of two distinct carbonyl bands in these regions can be a strong indicator of a molecule like this compound containing both an aldehyde and an ester functional group.
Another key diagnostic feature for the aldehyde group is the stretching vibration of the aldehydic C-H bond. This typically appears as one or two moderate intensity bands in the region of 2830-2695 cm⁻¹. orgchemboulder.com The presence of a peak around 2720 cm⁻¹ is often a helpful confirmation of an aldehyde functionality. orgchemboulder.com
The C-O stretching vibrations of the ester group also provide valuable information, typically appearing in the 1300-1000 cm⁻¹ region of the IR spectrum. These bands, along with the various C-H bending and stretching vibrations from the methyl and methine groups, contribute to the fingerprint region of the spectrum, which is unique to the molecule.
In research contexts, these spectroscopic techniques are invaluable for monitoring reactions where this compound is a reactant, intermediate, or product. For instance, the disappearance of the characteristic aldehyde bands could indicate its conversion to another functional group. Similarly, the formation of the ester and aldehyde peaks could confirm its synthesis. By comparing the spectrum of a complex mixture to a reference spectrum of pure this compound, and by identifying its unique set of vibrational frequencies, researchers can confirm its presence and even quantify its concentration.
The following table summarizes the expected characteristic vibrational frequencies for this compound based on established data for its constituent functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch | Aldehyde (-CHO) | 2830 - 2700 | Medium | Medium |
| C=O Stretch | Aldehyde (-CHO) | 1740 - 1720 | Strong | Strong |
| C=O Stretch | Ester (-COO-) | 1750 - 1735 | Strong | Strong |
| C-O Stretch | Ester (-COO-) | 1300 - 1000 | Strong | Weak-Medium |
| C-H Bend | Methyl (-CH₃) | 1470 - 1430 (asymmetric) 1380 - 1365 (symmetric) | Medium | Medium |
| C-H Bend | Methine (-CH) | ~1340 | Weak | Weak |
Theoretical and Computational Studies of 2 Acetoxypropanal
Quantum Chemical Calculations
Spectroscopic Property Simulations
Spectroscopic property simulations are critical in modern chemistry, providing theoretical insights into a molecule's behavior and aiding in the interpretation of experimental data. These simulations often employ quantum chemical methods, such as Density Functional Theory (DFT), to predict various spectroscopic characteristics like Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectra ias.ac.ingriffith.edu.auchemrxiv.org. Such theoretical calculations can elucidate molecular structure, identify functional groups, and predict vibrational frequencies and electronic transitions. For 2-acetoxypropanal, specific published research detailing simulated spectroscopic properties, such as predicted NMR chemical shifts or IR vibrational modes, was not extensively found in the reviewed literature. However, the general approach involves optimizing the molecule's geometry and then calculating its electronic structure to derive these spectral properties.
Computed Physicochemical Properties of this compound
| Property | Value | Unit | Source/Method |
| Molecular Weight | 116.11 | g/mol | Computed by PubChem |
| Molecular Formula | C5H8O3 | - | Computed by PubChem |
| IUPAC Name | 1-oxopropan-2-yl acetate (B1210297) | - | Computed by LexiChem |
| XLogP3 | 0.4 | - | Computed by XLogP3 |
| Topological Polar Surface Area (TPSA) | 43.4 | Ų | Computed by Cactvs |
| Rotatable Bonds | 2 | - | Computed by Cactvs |
| Hydrogen Bond Acceptors | 3 | - | Computed by Cactvs |
| Hydrogen Bond Donors | 0 | - | Computed by Cactvs |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular Dynamics (MD) simulations are powerful computational techniques used to model the time-dependent behavior of molecular systems ucsf.eduunifi.itms-2.de. By solving Newton's equations of motion, MD simulations track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular interactions, diffusion processes, and reaction mechanisms. A notable mention in the literature indicates the application of molecular dynamics simulations in the context of this compound formation, stating that "Molecular dynamics simulations show that the reaction takes place ''right'' ... formation of this compound with ee Z 50%" rsc.org. This suggests that MD simulations have been employed to investigate stereoselective aspects or reaction pathways leading to chiral products involving this compound. Further MD studies could explore the dynamic behavior of the aldehyde and ester functional groups within this compound, potential intramolecular interactions, or its interactions with various solvent environments.
Chemometric Analysis and QSAR Studies
Chemometrics encompasses the application of statistical and mathematical methods to chemical data, frequently utilized for analyzing complex mixtures and identifying underlying patterns or relationships researchgate.netresearchgate.net. Quantitative Structure-Activity Relationship (QSAR) studies, conversely, aim to establish mathematical models that correlate a molecule's structural features with its properties or activities neovarsity.orgfrontiersin.org. These QSAR models can predict a range of physicochemical properties, reactivity, or environmental fate, adhering to the exclusion of clinical biological applications.
This compound has been identified as a volatile compound present in the headspace of roasted coffee. In such analytical contexts, chemometric approaches, including Principal Component Analysis (PCA), are commonly applied to classify samples based on their volatile organic compound profiles researchgate.net. While specific QSAR models dedicated to predicting non-biological properties of this compound were not detailed in the reviewed sources, the principles of QSAR are broadly applicable to compounds with similar functional groups, such as aldehydes and esters, for predicting properties like solubility, partition coefficients, or reactivity based on derived molecular descriptors neovarsity.orgfrontiersin.org.
Compound Name List:
this compound
1-formylethyl acetate
Propanal, 2-(acetyloxy)-
1-oxopropan-2-yl acetate
alpha-acetoxypropionaldehyde
2-acetoxypropionaldehyde
2-oxopropyl acetate
Applications in Advanced Organic Synthesis and Materials Science
Role in Polymer Chemistry and Advanced Materials
Based on a review of scientific research, 2-acetoxypropanal does not appear to be widely utilized directly as a monomer, cross-linking agent, or additive in the synthesis or formulation of polymers and advanced materials. Its primary documented role lies in its function as a chemical intermediate in specific synthetic processes.
Key Role as a Synthesis Intermediate: Research indicates that this compound is a significant intermediate in the production of propane (B168953) diols, specifically 1,2-propane diol (1,2-PDO) and 1,3-propane diol (1,3-PDO) researchgate.netresearchgate.net. This transformation is typically achieved through the hydroformylation of vinyl acetate (B1210297) (VAM). The hydroformylation process involves reacting vinyl acetate with synthesis gas (a mixture of carbon monoxide and hydrogen) in the presence of transition metal catalysts, such as rhodium-phosphine complexes or cobalt carbonyl catalysts. This reaction yields acetoxypropanal isomers, with this compound being a primary product, often formed with high regioselectivity depending on the catalyst system employed researchgate.net. For instance, rhodium-phosphine catalysts have demonstrated selectivities exceeding 90% for this compound researchgate.net. Subsequently, these acetoxypropanal intermediates undergo hydrogenation followed by hydrolysis to yield the desired propane diols researchgate.net.
While the propane diols produced from this pathway may serve as valuable monomers or components in the synthesis of various polymers, such as polyesters or polyurethanes, this compound itself is not directly incorporated into polymer chains or used as a functional additive in typical polymer formulations according to the reviewed literature.
Absence of Direct Polymer Applications and Data: Searches for specific applications of this compound within polymer chemistry, including its use as a monomer in addition or condensation polymerization, its function as a cross-linking agent to modify polymer networks, or its role in advanced material composites, did not yield direct evidence. Similarly, no specific research findings detailing its influence on polymer properties such as glass transition temperature, mechanical strength, thermal stability, or other performance metrics relevant to materials science were identified. Consequently, the absence of specific quantitative data directly linking this compound to polymer applications prevents the generation of data tables that would typically illustrate its role in polymer chemistry and advanced materials.
Future Research Directions and Challenges
Development of Highly Enantioselective and Diastereoselective Syntheses
The presence of a chiral center in 2-acetoxypropanal makes the development of enantioselective synthetic methods a critical area for future research. Access to enantiomerically pure or enriched forms of this compound is crucial for its application in the synthesis of chiral pharmaceuticals, agrochemicals, and advanced materials d-nb.infonih.govuu.nl.
Current research in asymmetric hydroformylation of vinyl acetate (B1210297) has shown promising results, with rhodium-based catalysts often being the metal of choice for achieving high enantioselectivities nih.govuu.nl. Ligands play a pivotal role in directing this selectivity. For instance, specific phosphite-phosphine ligands like BINAPHOS derivatives have demonstrated success nih.gov, and more recently, specialized ligands such as BettiPhos have reported exceptionally high enantiomeric excesses (ee) of up to 97% for vinyl esters, with comparable results for vinyl acetate d-nb.info. Bimetallic systems have also shown potential, achieving around 85% ee for this compound lsu.edu. However, achieving consistently high enantioselectivity alongside excellent regioselectivity (favoring the branched this compound over the linear 3-acetoxypropanal) remains a significant challenge uu.nlacs.org. Future efforts should focus on designing novel chiral ligands and catalyst systems that can reliably deliver both high ee and high regioselectivity under mild conditions. Exploring organocatalytic or biocatalytic approaches could also offer new avenues for highly selective synthesis.
Table 1: Comparative Enantioselective Hydroformylation of Vinyl Acetate
| Catalyst System (Metal + Ligand) | Substrate | Conditions (Temp/Pressure) | Yield (%) | Enantiomeric Excess (ee%) | Regioselectivity (b:l ratio) | Reference |
| Rh / BINAPHOS | Vinyl Acetate | Not specified | High | Up to 60% | High | capes.gov.br |
| Pt/Sn / (R,R)-XantBino | Vinyl Acetate | Not specified | Moderate | Up to 77% | Good | uu.nl |
| Rh / BettiPhos | Vinyl Acetate | 60 °C / 30 bar | High | Up to 97% | >1000 | d-nb.info |
| Rh / Polymeric Ligand | Vinyl Acetate | 60 °C / 2.0 MPa | 87% | 86% | 5.3 | d-nb.info |
| Bimetallic Rh-based | Vinyl Acetate | Not specified | High | ~85% | Not specified | lsu.edu |
Exploration of Novel Catalytic Systems for Efficiency and Sustainability
The reliance on expensive and rare precious metals like rhodium for efficient hydroformylation processes presents a barrier to broader industrial adoption and sustainability. Therefore, a key research direction involves exploring alternative, more earth-abundant, and cost-effective catalytic systems.
Cobalt and iron-based catalysts are emerging as promising alternatives, offering a more economically viable and sustainable approach to hydroformylation straitsresearch.comrsc.orgresearchgate.net. While these non-precious metal catalysts may currently exhibit lower activity or selectivity compared to their rhodium counterparts, ongoing research aims to enhance their performance through ligand design and catalyst engineering. Heterogeneous catalysis, utilizing immobilized catalysts or single-atom catalysts on supports, is another significant area of development, promising easier catalyst separation, recycling, and improved stability, thereby reducing metal leaching and waste osti.govmdpi.comosti.govnih.govnso-journal.org. For instance, Rh on MgSNTs has demonstrated good recyclability mdpi.com, and single-atom Rh catalysts on various supports are showing comparable or superior efficiency to homogeneous systems with enhanced reusability nso-journal.org. Future research should focus on developing robust heterogeneous catalysts based on non-precious metals that can match the activity and selectivity of current rhodium systems, while also investigating novel catalytic supports and single-atom catalyst architectures to optimize performance and durability.
Table 2: Comparison of Catalyst Systems for Vinyl Acetate Hydroformylation
| Catalyst Type | Metal | Ligand Type(s) | Key Features | Selectivity to 2-ACPAL (%) | Activity (TOF) | Challenges/Advantages | Reference |
| Homogeneous | Rh | Phosphines, Phosphites, Phosphonites | High activity & selectivity; precious metal; separation issues | >90% | High | Cost, catalyst recovery, potential for metal leaching. | core.ac.ukd-nb.infonih.gov |
| Homogeneous | Co | Phosphines | Lower cost, more abundant; alternative to Rh | Moderate | Moderate | Generally lower selectivity and activity than Rh; requires harsher conditions. | straitsresearch.comrsc.org |
| Heterogeneous | Rh | Immobilized Phosphines/Phosphites on supports | Reusable, easier separation, potentially more stable; can reduce metal leaching | Variable | Variable | Activity/selectivity can be lower than homogeneous; support interaction is critical; development of robust supports is key. | osti.govmdpi.comosti.govnih.gov |
| Single-Atom Catalysts (SACs) | Rh | Various supports (MOFs, metal oxides) | High dispersion, unique electronic properties, enhanced stability, tunable interaction with support | High | High | Synthesis complexity; understanding metal-support interactions; potential for deactivation. | nso-journal.org |
| Non-precious Metal Catalysts | Fe, Ni | Phosphines | Low cost, earth-abundant; potential for sustainability | Low to Moderate | Low to Moderate | Lower activity and selectivity compared to Rh; requires significant optimization. | straitsresearch.comrsc.orgresearchgate.net |
Integration into Continuous Flow Synthesis Methodologies
The chemical industry is increasingly moving towards continuous flow processes due to their inherent advantages in safety, scalability, precise control of reaction parameters, and often improved yields and selectivities compared to batch processes. Adapting the synthesis of this compound to continuous flow platforms represents a logical progression.
Research in this area should focus on developing robust heterogeneous catalysts or immobilized homogeneous catalysts that can be efficiently packed into flow reactors. This would facilitate continuous operation and simplify product separation. Understanding and managing heat transfer in microreactors will be crucial, especially for exothermic hydroformylation reactions. Furthermore, optimizing reaction conditions (residence time, temperature, pressure, reactant concentrations) within a flow system will be necessary to maximize throughput and maintain high selectivity and yield. Challenges include preventing catalyst deactivation or fouling over extended periods of operation and ensuring efficient gas-liquid-solid mixing in multiphase flow systems.
Mechanistic Studies of Underexplored Reactions
While the general mechanism of hydroformylation is well-established, specific aspects related to the hydroformylation of vinyl acetate, particularly concerning regioselectivity and the behavior of various catalyst systems, may still hold unexplored details. A deeper understanding of the reaction mechanism can guide the rational design of more efficient and selective catalysts.
Future research should involve detailed mechanistic investigations using advanced in-situ spectroscopic techniques (e.g., NMR, IR) to identify transient intermediates and understand catalyst speciation under reaction conditions. Kinetic studies, coupled with computational modeling (DFT), can elucidate reaction pathways, determine rate-limiting steps, and explain the observed regioselectivity differences between various metal centers and ligands. Understanding catalyst deactivation pathways is also critical for developing more robust systems. For example, the role of the acetate group in vinyl acetate hydroformylation and its potential interaction with catalyst active sites warrants further investigation.
Computational Design of Enhanced Reactivity and Selectivity
Computational chemistry, particularly density functional theory (DFT) and molecular dynamics simulations, offers a powerful tool for accelerating catalyst discovery and optimization. By accurately modeling reaction pathways, transition states, and the electronic properties of catalysts and ligands, computational approaches can predict catalyst performance and guide experimental efforts.
Future research should leverage these computational methods to design novel ligands with tailored steric and electronic properties to enhance the reactivity and selectivity of hydroformylation catalysts for vinyl acetate. This includes predicting binding affinities, activation energies, and regioselectivity outcomes for various catalyst-ligand combinations. Computational screening of potential catalyst supports for heterogeneous systems can also identify materials that promote optimal metal-support interactions, enhancing stability and activity. The challenge lies in developing accurate computational models that can reliably predict experimental outcomes and bridging the gap between theoretical predictions and practical catalytic performance.
Broadening Scope of Applications in Emerging Chemical Fields
Beyond its established role as an intermediate for diols and solvents, the unique chemical structure of this compound, featuring both an aldehyde and an ester functionality, along with its inherent chirality, opens avenues for its application in emerging chemical fields.
Future research could explore its utility as a chiral building block in the synthesis of complex natural products, pharmaceuticals, and advanced polymers. Its aldehyde group can participate in various condensation, addition, and oxidation/reduction reactions, while the ester can undergo hydrolysis or transesterification. Investigating its potential as a monomer or cross-linking agent in the development of novel biodegradable polymers or functional materials is another promising direction. Furthermore, its potential use in asymmetric catalysis itself, perhaps as a chiral auxiliary or a precursor to chiral catalysts, warrants exploration. Identifying specific target molecules or material properties where this compound offers a distinct advantage over existing synthons will be key to unlocking these broader applications.
Compound List:
this compound
Vinyl Acetate (VAM)
1,2-Propanediol (1,2-PDO)
1,3-Propanediol (1,3-PDO)
Ethyl Lactate
3-Acetoxypropanal (3-ACPAL)
Styrene
Himbacine
Propanal
Acetic Acid
Ethyl Acetate
Propylene Glycol Monomethyl Ether Acetate (PGMEA)
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-Acetoxypropanal, and how can researchers validate their purity and yield?
- Methodological Answer :
- Step 1 : Review primary literature for common synthetic pathways (e.g., acetylation of propanal derivatives or oxidation of allylic alcohols) .
- Step 2 : Use analytical techniques like <sup>1</sup>H/<sup>13</sup>C NMR to confirm structural integrity, comparing peaks to reference data (e.g., NIST Chemistry WebBook ).
- Step 3 : Quantify purity via gas chromatography (GC) or high-performance liquid chromatography (HPLC), ensuring retention times match standards .
- Step 4 : Report yield calculations with error margins (±5%) to reflect instrumental precision .
Q. How should researchers characterize the physicochemical properties of this compound for reproducibility?
- Methodological Answer :
- Step 1 : Measure vapor pressure using static or dynamic methods (e.g., isoteniscope) at 20°C, referencing EPA DSSTox guidelines for calibration .
- Step 2 : Determine solubility in polar/non-polar solvents via gravimetric analysis, reporting averages from triplicate trials .
- Step 3 : Tabulate critical properties (e.g., boiling point, logP) using validated databases (e.g., ECHA or NIST) and disclose measurement conditions .
- Example Table :
| Property | Value (Mean ± SD) | Method | Source |
|---|---|---|---|
| Vapor Pressure (20°C) | 0.227 kPa ± 0.01 | Dynamic Method | EPA DSSTox |
| LogP | 1.2 ± 0.1 | HPLC Retention Model | NIST |
Q. What analytical methods are recommended for detecting this compound in complex mixtures?
- Methodological Answer :
- Step 1 : Employ GC-MS with electron ionization (EI) for volatile fractions, using m/z fragments (e.g., parent ion at m/z 116) as diagnostic markers .
- Step 2 : For non-volatile matrices, use LC-MS/MS with multiple reaction monitoring (MRM) transitions to enhance specificity .
- Step 3 : Validate methods via spike-and-recovery experiments in relevant solvents (e.g., acetonitrile/water), reporting recovery rates (85–115%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data for this compound?
- Methodological Answer :
- Step 1 : Cross-reference spectral libraries (e.g., NIST, PubChem) to identify outliers, noting solvent or concentration effects on peak shifts .
- Step 2 : Replicate disputed experiments under controlled conditions (e.g., inert atmosphere, standardized NMR pulse sequences) .
- Step 3 : Perform statistical meta-analysis of published data to quantify variability (e.g., RSD >10% indicates methodological inconsistencies) .
Q. What strategies are effective for elucidating the biological activity mechanisms of this compound?
- Methodological Answer :
- Step 1 : Use molecular docking simulations to predict binding affinities with target proteins (e.g., oxidoreductases), validating with in vitro enzyme inhibition assays .
- Step 2 : Conduct transcriptomic profiling (RNA-seq) on exposed cell lines to identify dysregulated pathways (e.g., oxidative stress response) .
- Step 3 : Correlate in vitro findings with in vivo toxicity models (e.g., zebrafish embryos), adjusting dosages to reflect physiological relevance .
Q. How can researchers address reproducibility challenges in catalytic applications of this compound?
- Methodological Answer :
- Step 1 : Document catalyst preparation (e.g., metal loading, calcination temperature) and reaction conditions (pH, solvent purity) in granular detail .
- Step 2 : Use design of experiments (DoE) to isolate variables (e.g., temperature vs. catalyst concentration) affecting yield .
- Step 3 : Share raw datasets and protocols via open-access repositories to enable third-party validation .
Q. What ethical and safety protocols are critical when handling this compound in interdisciplinary studies?
- Methodological Answer :
- Step 1 : Follow GHS hazard classifications (e.g., H315, H319) for lab handling, including fume hood use and PPE requirements .
- Step 2 : Disclose conflict of interest (COI) statements if collaborating with industrial partners .
- Step 3 : Archive raw data for 5–10 years post-publication to comply with institutional ethics policies .
Guidance for Data Reporting and Publication
- Data Contradictions : Explicitly discuss discrepancies in physicochemical or biological data, attributing them to methodological variability or sample degradation .
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, chromatograms, and synthetic protocols in public databases .
- Ethical Compliance : Use "participants" instead of "subjects" in human studies and obtain informed consent for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
